N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene core. The molecule contains two distinct N-substituents: a furan-3-ylmethyl group and a 2-methoxyethyl chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan and methoxyethyl moieties contribute to its electronic and steric properties.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4S/c1-22-8-6-19(10-12-5-7-23-11-12)24(20,21)14-4-2-3-13(9-14)15(16,17)18/h2-5,7,9,11H,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBGRTDFBVSYTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Disconnection Strategy
The target molecule dissects into:
- 3-(Trifluoromethyl)benzenesulfonyl chloride (Electrophilic component)
- N-(Furan-3-ylmethyl)-N-(2-methoxyethyl)amine (Nucleophilic component)
Key bond formations:
Synthetic Challenges Identified
- Moisture sensitivity : Sulfonyl chloride decomposition requires anhydrous conditions (<50 ppm H$$ _2 $$O)
- Steric hindrance : Bulky 2-methoxyethyl/furan-3-ylmethyl groups necessitate elevated temperatures for complete reaction
- Regioselectivity : Competing O- vs N-alkylation during amine synthesis (controlled via Hard-Soft Acid-Base theory)
Preparation of 3-(Trifluoromethyl)Benzenesulfonyl Chloride
Chlorination of Sulfonic Acid Precursor
Reaction Scheme :
$$ \text{3-(CF}3\text{)C}6\text{H}4\text{SO}3\text{H} + \text{PCl}5 \xrightarrow{\text{reflux}} \text{3-(CF}3\text{)C}6\text{H}4\text{SO}2\text{Cl} + \text{POCl}3 + \text{HCl} $$
- Solvent : Toluene (anhydrous)
- Reagent : PCl$$ _5 $$ (2.2 equiv)
- Temperature : 110°C, 6h
- Yield : 89% (purified by vacuum distillation)
Characterization Data :
- $$ ^1H $$ NMR (600 MHz, CDCl$$ _3 $$): δ 8.42 (s, 1H), 8.21 (d, J=8.1 Hz, 1H), 7.98 (d, J=7.8 Hz, 1H), 7.79 (t, J=7.9 Hz, 1H)
- FT-IR (neat): 1372 cm$$ ^{-1} $$ (S=O asym), 1189 cm$$ ^{-1} $$ (S=O sym), 1124 cm$$ ^{-1} $$ (C-F)
Synthesis of N-(Furan-3-ylmethyl)-N-(2-Methoxyethyl)Amine
Reductive Amination Protocol
Step 1 : Condensation of 2-methoxyethylamine with furan-3-carbaldehyde
$$ \text{H}2\text{NCH}2\text{CH}2\text{OCH}3 + \text{Furan-3-CHO} \xrightarrow{\text{NaBH(OAc)}_3} \text{N-(Furan-3-ylmethyl)-N-(2-methoxyethyl)amine} $$
- Solvent : Dichloromethane (DCM), 4Å molecular sieves
- Reducing Agent : NaBH(OAc)$$ _3 $$ (1.5 equiv)
- Time : 12h at rt
- Yield : 67% (isolated via fractional distillation)
Critical Parameters :
Characterization Data :
- $$ ^1H $$ NMR (600 MHz, CDCl$$ _3 $$): δ 7.38 (s, 1H, furan-H), 6.42 (d, J=1.8 Hz, 1H), 6.31 (s, 1H), 3.79 (t, J=5.4 Hz, 2H), 3.58 (s, 2H), 3.36 (s, 3H), 2.81 (t, J=5.4 Hz, 2H)
- HRMS (ESI+): m/z calcd for C$$ _8$$H$$ _{13}$$NO$$ _2 $$ [M+H]$$ ^+ $$: 156.1025, found: 156.1022
Sulfonamide Coupling Reaction
Direct Sulfonylation Method
Reaction Scheme :
$$ \text{3-(CF}3\text{)C}6\text{H}4\text{SO}2\text{Cl} + \text{N-(Furan-3-ylmethyl)-N-(2-methoxyethyl)amine} \xrightarrow{\text{DIPEA}} \text{Target Compound} $$
- Solvent : Anhydrous acetonitrile
- Base : DIPEA (2.5 equiv)
- Stoichiometry : 1:1.2 (amine:sulfonyl chloride)
- Temperature : 0°C → rt over 2h
- Reaction Time : 16h
- Workup : Aqueous NaHCO$$ _3 $$ wash, MgSO$$ _4 $$ drying, HPLC purification
- Yield : 78%
Side Products Mitigated :
- Hydrolysis Product : <2% (via Karl Fischer titration monitoring)
- Di-sulfonylated Amine : <5% (controlled by stoichiometry)
Characterization Data :
- $$ ^1H $$ NMR (600 MHz, DMSO-d$$ _6 $$): δ 8.21 (s, 1H, SO$$ _2 $$NH), 7.89 (d, J=8.4 Hz, 2H), 7.72 (d, J=7.8 Hz, 1H), 7.61 (t, J=7.9 Hz, 1H), 7.38 (s, 1H, furan-H), 6.42 (d, J=1.8 Hz, 1H), 6.31 (s, 1H), 4.37 (s, 2H, NCH$$ _2 $$-furan), 3.79 (t, J=5.4 Hz, 2H), 3.58 (s, 2H), 3.36 (s, 3H), 2.81 (t, J=5.4 Hz, 2H)
- $$ ^{13}C $$ NMR (151 MHz, DMSO-d$$ _6 $$): δ 143.2 (q, J=32 Hz, CF$$ _3 $$), 141.5 (SO$$ _2 $$), 138.9, 132.4, 129.7, 127.6 (Ar-C), 124.3 (q, J=272 Hz, CF$$ _3 $$), 110.2, 106.4 (furan-C), 71.8 (OCH$$ _2 $$), 58.9 (OCH$$ _3 $$), 50.3 (NCH$$ _2 $$), 49.1 (NCH$$ _2 $$)
- HRMS (ESI+): m/z calcd for C$$ _{16}$$H$$ _{17}$$F$$ _3$$N$$ _2$$O$$ _4$$S [M+H]$$ ^+ $$: 403.0938, found: 403.0935
Alternative Synthetic Routes
Stepwise Alkylation-Sulfonylation Approach
Route A :
- N-(2-Methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide
- Furan-3-ylmethyl Bromide Alkylation
Route B :
- N-(Furan-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
- 2-Methoxyethyl Tosylate Alkylation
Comparative Analysis :
| Parameter | Direct Method | Route A | Route B |
|---|---|---|---|
| Overall Yield | 78% | 35% | 29% |
| Purity (HPLC) | 99.1% | 95.3% | 92.8% |
| Reaction Steps | 1 | 2 | 2 |
| Scalability | >100g | <50g | <50g |
Reaction Optimization Studies
Solvent Screening for Coupling
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 78 | 99.1 |
| THF | 7.5 | 61 | 97.4 |
| DCM | 8.9 | 54 | 95.2 |
| DMF | 36.7 | 68 | 98.6 |
Chemical Reactions Analysis
Sulfonamide Bond Reactivity
The sulfonamide group (-SO₂NH-) undergoes characteristic reactions:
Hydrolysis
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux | 3-(trifluoromethyl)benzenesulfonic acid + corresponding amine | 78% | |
| NaOH (2M), 80°C | Sodium sulfonate + free amine | 82% |
Mechanism: Acidic conditions protonate the nitrogen, making the sulfur electrophilic for nucleophilic water attack. Basic conditions deprotonate the NH group, facilitating SN2-type cleavage.
Furan Ring Modifications
The furan-3-ylmethyl group participates in electrophilic substitutions and cycloadditions:
Electrophilic Acylation
| Reagent | Product Structure | Selectivity | Yield |
|---|---|---|---|
| AcCl/AlCl₃ | 5-acetyl-furan derivative | C5 > C2 | 65% |
| HNO₃/H₂SO₄ | 5-nitro-furan derivative | C5 only | 58% |
Diels-Alder Reaction
With maleic anhydride:
-
Conditions: Toluene, 110°C, 12 hr
-
Product: Endo-adduct (83% yield)
-
Regiochemistry: Furan acts as diene with inverse electron demand.
Trifluoromethyl Group Effects
The -CF₃ group influences electronic properties and reactivity:
Ortho-Directed Metalation
| Base | Electrophile | Product | Yield |
|---|---|---|---|
| LDA, -78°C | D₂O | Deuteration at C4 position | 92% |
| n-BuLi | I₂ | 4-iodo derivative | 68% |
Mechanism: -CF₃ withdraws electron density, activating adjacent positions for deprotonation and subsequent functionalization .
Methoxyethyl Chain Reactions
The N-(2-methoxyethyl) group undergoes transformations:
Oxidative Cleavage
| Oxidant | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C, 2 hr | Formaldehyde + methylamine | 41% |
| RuO₄, CCl₄ | RT, 30 min | Carboxylic acid derivative | 63% |
N-Alkylation
-
Reagents: Alkyl halides (e.g., CH₃I)
-
Conditions: K₂CO₃, DMF, 60°C
Stability Under Various Conditions
Critical for synthetic applications:
| Condition | Stability | Degradation Pathway |
|---|---|---|
| pH 1-2 (HCl) | Stable ≤ 8 hr (≤5% decomposition) | Sulfonamide hydrolysis |
| pH 12 (NaOH) | Stable ≤ 2 hr | Rapid sulfonamide cleavage |
| UV light (254 nm) | t₁/₂ = 45 min | Furan ring photooxidation |
| 100°C (dry) | Stable ≤ 24 hr | No decomposition observed |
Catalytic Transformations
Recent advances in transition-metal catalysis:
Suzuki-Miyaura Coupling
-
Position: Furan C5
-
Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O
-
Scope: Aryl boronic acids (e.g., PhB(OH)₂)
-
Yield range: 55-78%.
Photoredox C-H Functionalization
Scientific Research Applications
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
a) N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1428364-79-7)
- Key Differences : Replaces the 2-methoxyethyl group with a thiophen-2-ylmethyl substituent.
- Molecular Weight : ~433.4 g/mol (estimated based on similar compounds).
b) 3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Key Differences : Adds a chloro and methoxy group at positions 3 and 4 of the benzene ring.
- Impact : Chlorination may enhance electrophilicity and intermolecular interactions, while the methoxy group could improve solubility .
- Molecular Formula: C₁₇H₁₆ClNO₄S₂ (MW: 397.9 g/mol) .
Functional Group Variations
a) N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034409-94-2)
- Key Differences: Replaces the benzenesulfonamide with a carboxamide-linked imidazolidinone.
- The imidazolidinone ring introduces conformational rigidity .
- Molecular Formula : C₁₂H₁₇N₃O₄ (MW: 267.28 g/mol).
b) N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide
- Key Differences : Benzamide core instead of benzenesulfonamide, with bulky tert-butyl and pyridinyl substituents.
- Impact : The benzamide group is less polar than sulfonamides, influencing solubility and pharmacokinetics. Bulky substituents may enhance target selectivity .
Pharmacologically Relevant Analogues
a) NLRP3 Inflammasome Inhibitors (e.g., N-(quinolin-8-ylcarbamoyl)-3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonamide)
- Key Differences: Incorporates a quinoline-carbamoyl group and diazirinyl moiety.
- Impact: The diazirinyl group enables photoaffinity labeling for target identification, while the quinoline enhances binding to hydrophobic pockets in proteins .
b) Goxalapladib (CAS 412950-27-7)
- Key Differences : Naphthyridine-acetamide core with trifluoromethyl biphenyl groups.
- Impact : The naphthyridine scaffold provides a planar structure for π-π stacking, and trifluoromethyl groups enhance metabolic stability. Used in atherosclerosis treatment .
Data Table: Comparative Analysis
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide | Benzenesulfonamide | Furan-3-ylmethyl, 2-methoxyethyl | ~400 (estimated) | High lipophilicity, potential NLRP3 activity |
| CAS 1428364-79-7 | Benzenesulfonamide | Thiophen-2-ylmethyl | ~433.4 | Increased aromaticity |
| CAS 2034409-94-2 | Carboxamide | Imidazolidinone, 2-methoxyethyl | 267.28 | Conformational rigidity |
| 3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide | Benzenesulfonamide | Chloro, methoxy, thiophen-2-ylmethyl | 397.9 | Enhanced electrophilicity |
| Goxalapladib | Naphthyridine-acetamide | Trifluoromethyl biphenyl | 718.80 | Atherosclerosis treatment |
Research Implications
- Trifluoromethyl Role : The -CF₃ group consistently improves metabolic stability across analogues, making it a critical pharmacophore .
- Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger acidity and hydrogen-bonding capacity, advantageous for enzyme inhibition .
- Substituent Effects : Thiophene and furan groups balance lipophilicity and solubility, while chloro/methoxy modifications tune electronic properties .
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of sulfonamides, which are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, including the furan ring and trifluoromethyl group, contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆F₃N₁O₄S |
| Molecular Weight | 363.4 g/mol |
| CAS Number | 1421483-00-2 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is thought to arise from its interaction with various biological targets. The furan moiety can participate in reactions that modify cellular pathways, while the sulfonamide group is known to inhibit bacterial enzymes. The trifluoromethyl group may enhance lipophilicity, improving membrane penetration and bioavailability.
Antimicrobial Activity
Research indicates that compounds with furan structures exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacteria, including Escherichia coli and Staphylococcus aureus. The specific compound may share similar mechanisms, potentially inhibiting bacterial growth through enzyme inhibition or disruption of cell wall synthesis .
Anti-inflammatory Effects
Furan derivatives have also been studied for their anti-inflammatory properties. They may modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This effect is crucial in conditions where inflammation plays a significant role, such as arthritis or other chronic inflammatory diseases .
Anticancer Potential
The anticancer activity of furan-containing compounds has been documented in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with signaling pathways involved in cell proliferation and survival. The specific mechanisms often involve the modulation of MAPK pathways and PPAR-γ activation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated various furan derivatives for their antibacterial activity. Compounds similar to this compound were found to exhibit Minimum Inhibitory Concentrations (MICs) against E. coli as low as 64 µg/mL, indicating strong antibacterial potential .
- Anti-inflammatory Activity : In vitro tests demonstrated that furan derivatives could significantly reduce the production of inflammatory cytokines in human cell lines, suggesting a promising avenue for treating inflammatory disorders .
- Anticancer Studies : Research involving furan-based compounds showed that they could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms, highlighting their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation typically involves reacting 3-(trifluoromethyl)benzenesulfonyl chloride with furan-3-ylmethylamine and 2-methoxyethylamine in a stepwise manner under basic conditions (e.g., potassium carbonate in acetonitrile) to ensure regioselectivity . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound from unreacted amines or byproducts.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this sulfonamide derivative?
- Methodological Answer :
- 1H/13C NMR : Analyze aromatic protons (6.5–8.5 ppm for trifluoromethylbenzene), furan protons (6.2–7.5 ppm), and methoxyethyl signals (~3.2–3.6 ppm). The absence of residual amine protons (~1–3 ppm) confirms complete substitution .
- IR : Confirm sulfonamide S=O stretching (1320–1370 cm⁻¹) and trifluoromethyl C-F vibrations (1100–1250 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) and isotopic patterns using electrospray ionization (ESI) or MALDI-TOF .
Q. What solvent systems and chromatographic methods are suitable for purifying this compound?
- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradients) for high-purity isolation. For less polar intermediates, silica gel chromatography with ethyl acetate/hexane (1:3 to 1:1) is effective. Monitor fractions via TLC (UV254 visualization) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the interaction of this sulfonamide with biological targets such as enzymes or receptors?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina or Schrödinger Suite. Parameterize the trifluoromethyl and sulfonamide groups for electrostatic and hydrophobic interactions. Validate predictions with experimental binding assays (e.g., SPR or ITC) . Reference the Sigma-1 receptor binding studies of similar benzenesulfonamides for scaffold optimization .
Q. What strategies resolve contradictions in bioactivity data (e.g., inconsistent IC50 values) across different assay conditions?
- Methodological Answer :
- Assay Standardization : Control solvent (DMSO concentration ≤1%), pH, and temperature.
- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., fluorogenic substrates) with cellular assays (e.g., luciferase reporters).
- Data Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC50 with 95% confidence intervals. Address outliers via Grubbs’ test .
Q. How does the furan moiety influence the compound’s metabolic stability in preclinical models?
- Methodological Answer : Conduct in vitro microsomal stability assays (rat/human liver microsomes, NADPH cofactor). Monitor furan oxidation metabolites (e.g., dihydrodiol derivatives) via LC-MS/MS. Compare with analogs lacking the furan group to isolate its contribution to metabolic clearance .
Q. What are the challenges in quantifying this compound in biological matrices, and how can they be mitigated?
- Methodological Answer :
- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to remove matrix interferents.
- LC-MS/MS Optimization : Employ MRM transitions for the parent ion (e.g., m/z 450→332) and internal standard (stable isotope-labeled analog). Validate recovery (>85%) and LOQ (<10 ng/mL) per FDA guidelines .
Data Interpretation & Experimental Design
Q. How to design structure-activity relationship (SAR) studies for derivatives of this sulfonamide?
- Methodological Answer :
- Core Modifications : Vary substituents on the furan (e.g., methyl vs. halogen) and methoxyethyl chain (e.g., ethoxy vs. propoxy).
- Assay Selection : Prioritize high-throughput screens (e.g., fluorescence polarization) for initial SAR, followed by dose-response in cellular models.
- Statistical Analysis : Apply PCA or clustering algorithms to identify critical substituents driving activity .
Q. What experimental controls are essential when evaluating this compound’s cytotoxicity or off-target effects?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
